molecular formula C26H21Cl2F3N4O3S B3018219 N-((4-(3,4-dichlorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide CAS No. 389071-29-8

N-((4-(3,4-dichlorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide

Cat. No.: B3018219
CAS No.: 389071-29-8
M. Wt: 597.43
InChI Key: PYPVDRRQFCZKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(3,4-dichlorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C26H21Cl2F3N4O3S and its molecular weight is 597.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

Compounds with structural similarities, specifically those containing benzamide functionalities and substituted triazole rings, have been explored for their pharmacological potential. For instance, benzamide derivatives with specific substitutions have been identified as potent C-C chemokine receptor 1 (CCR1) antagonists, indicating potential anti-inflammatory or immunomodulatory properties (Yang Hong et al., 2015). Additionally, triazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting the compound could be researched for similar biological effects (H. Bektaş et al., 2010).

Material Science Applications

In material science, the structural motifs found in the compound, such as triazole rings, have been involved in forming self-assembled structures and engaging in π-hole tetrel bonding interactions. These interactions have potential implications in the design and development of novel materials with specific electronic or optical properties (Muhammad Naeem Ahmed et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of structurally related compounds, including those with dichlorophenyl, dimethoxybenzamide, and triazolyl groups, contribute valuable knowledge to organic chemistry, facilitating the development of new synthetic routes and compounds with potential industrial and pharmacological applications. For example, the detailed synthesis and spectroscopic characterization of similar compounds provide insights into their chemical behavior and interaction patterns, which could be useful for designing related molecules with desired properties (M. Yusof et al., 2010).

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2F3N4O3S/c1-37-18-7-8-19(22(12-18)38-2)24(36)32-13-23-33-34-25(35(23)17-6-9-20(27)21(28)11-17)39-14-15-4-3-5-16(10-15)26(29,30)31/h3-12H,13-14H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPVDRRQFCZKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=CC=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.